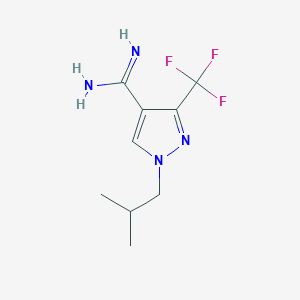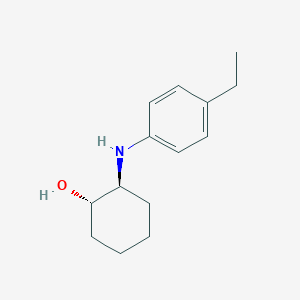
(1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol is a chiral compound with a cyclohexanol backbone and an amino group attached to a 4-ethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-ethylphenylamine.
Formation of Intermediate: The cyclohexanone undergoes a reductive amination reaction with 4-ethylphenylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1S,2S) enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing large reactors and optimized conditions to maximize yield and purity.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure consistent production of the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: Formation of (1S,2S)-2-((4-Ethylphenyl)amino)cyclohexanone.
Reduction: Formation of (1S,2S)-2-((4-Ethylphenyl)amino)cyclohexane.
Substitution: Formation of (1S,2S)-2-((4-Ethylphenyl)amino)cyclohexyl chloride.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in research to study the effects of chiral compounds on biological systems.
Industrial Applications: It is utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets:
Binding to Receptors: The compound may bind to certain receptors in the nervous system, modulating their activity.
Enzyme Inhibition: It may inhibit specific enzymes, affecting biochemical pathways.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2R)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol
- (1S,2S)-2-((4-Methylphenyl)amino)cyclohexan-1-ol
- (1S,2S)-2-((4-Ethylphenyl)amino)cyclopentan-1-ol
Uniqueness
(1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol is unique due to its specific chiral configuration and the presence of the 4-ethylphenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C14H21NO |
|---|---|
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
(1S,2S)-2-(4-ethylanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C14H21NO/c1-2-11-7-9-12(10-8-11)15-13-5-3-4-6-14(13)16/h7-10,13-16H,2-6H2,1H3/t13-,14-/m0/s1 |
InChI-Schlüssel |
FDAUAGOHXKSEOM-KBPBESRZSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)N[C@H]2CCCC[C@@H]2O |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC2CCCCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-(3-Fluorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356253.png)
![(3R,4R)-4-(Benzo[d][1,3]dioxol-5-ylamino)pyrrolidin-3-ol](/img/structure/B13356254.png)
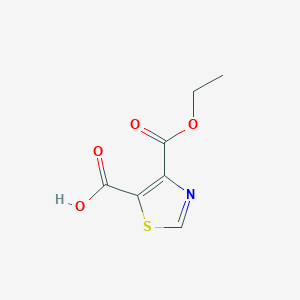
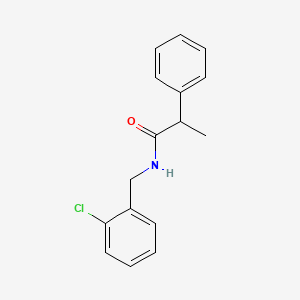
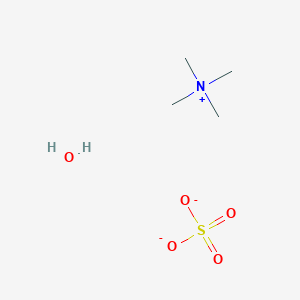
![Ethyl 4-(9-amino-3,10-dibromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate](/img/structure/B13356269.png)
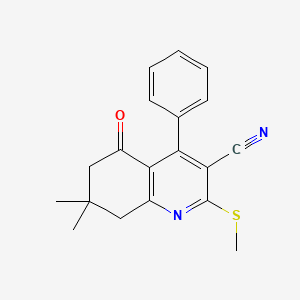

![Isopropyl [6-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13356294.png)
